molecular formula C23H20N4O3 B11200256 7-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11200256
M. Wt: 400.4 g/mol
InChI Key: RNFHXOFXUXWSRG-UHFFFAOYSA-N
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Description

7-(2H-1,3-Benzodioxol-5-yl)-N-(3-phenylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2H-1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole and pyrazolo[1,5-a]pyrimidine derivatives. The key steps in the synthesis may involve:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Construction of the pyrazolo[1,5-a]pyrimidine core: This involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors.

    Coupling reactions: The final step usually involves coupling the benzodioxole and pyrazolo[1,5-a]pyrimidine intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(2H-1,3-Benzodioxol-5-yl)-N-(3-phenylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-(2H-1,3-Benzodioxol-5-yl)-N-(3-phenylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 7-(2H-1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(2H-1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its specific combination of functional groups and its potential biological activities. This compound’s structure allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C23H20N4O3/c28-23(25-11-4-7-16-5-2-1-3-6-16)18-14-26-27-19(10-12-24-22(18)27)17-8-9-20-21(13-17)30-15-29-20/h1-3,5-6,8-10,12-14H,4,7,11,15H2,(H,25,28)

InChI Key

RNFHXOFXUXWSRG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=NC4=C(C=NN34)C(=O)NCCCC5=CC=CC=C5

Origin of Product

United States

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